

1-Methoxyallocryptopine CAS number and molecular weight.

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Compound of Interest

Compound Name: **1-Methoxyallocryptopine**

Cat. No.: **B161831**

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1-Methoxyallocryptopine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methoxyallocryptopine**, a protopine alkaloid of interest in pharmacological research. Due to the limited availability of specific biological data for **1-Methoxyallocryptopine**, this document leverages extensive research on its close structural analog, allocryptopine, to infer potential biological activities and mechanisms of action. This approach provides a valuable framework for future research and drug development efforts centered on this class of compounds.

Core Compound Identification

| Property | Value | Source |
|-------------------|---|--------------|
| CAS Number | 56743-52-3 | ChemicalBook |
| Molecular Formula | C ₂₂ H ₂₅ NO ₆ | ChemicalBook |
| Molecular Weight | 399.44 g/mol | PubChem[1] |
| IUPAC Name | 7,8,21-trimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.0 ^{4,9} .0 ^{16,20}]henicos-1(21),4(9),5,7,14,16(20)-hexaen-2-one | PubChem[1] |
| Synonyms | 1-Methoxyallocryptopine, Allocryptopine, 1-methoxy- | PubChem[1] |

Inferred Biological Activities and Pharmacological Profile

Based on studies of the structurally similar alkaloid, allocryptopine, **1-Methoxyallocryptopine** is anticipated to exhibit a range of pharmacological effects. Allocryptopine has demonstrated noteworthy anti-inflammatory, neuroprotective, and smooth muscle modulatory properties.

Anti-inflammatory Effects

Allocryptopine has been shown to ameliorate inflammatory bowel disease (IBD) in preclinical models. Its mechanism of action involves the modulation of the CX3CL1–CX3CR1 axis and subsequent signaling pathways.

Table 1: Summary of Anti-inflammatory Activity of Allocryptopine in a DSS-Induced Colitis Model

| Parameter | Observation | Implication |
|--------------------------------|---------------|--|
| CX3CL1 Expression | Downregulated | Reduction of a key chemokine involved in inflammation |
| GNB5 Content | Downregulated | a dynamic background-dependent effect on neuropathy. [2] |
| AKT Phosphorylation | Reduced | Inhibition of a central signaling node in inflammation |
| NF- κ B Phosphorylation | Reduced | Attenuation of a critical transcription factor for inflammatory gene expression |
| Apoptosis | Reduced | a neuroprotective role by suppressing oxidative-stress-induced neuronal apoptosis. [2] |

Neuroprotective Effects

Allocryptopine has shown promise as a neuroprotective agent against oxidative stress-induced neuronal apoptosis. This activity is mediated through the Akt/GSK-3 β /tau signaling pathway.

Table 2: Neuroprotective Effects of Allocryptopine in an in vitro Model of Alzheimer's Disease

| Parameter | Observation | Implication |
|-------------------------------|----------------------|---|
| Intracellular ROS Levels | Suppressed | a novel antioxidant agent with neuroprotective properties.[3] |
| Akt Phosphorylation | Increased | a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4] |
| GSK-3 β Phosphorylation | Increased | a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4] |
| Tau Hyperphosphorylation | Prevented | a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4] |
| Cell Cycle Progression | Arrested at G1 phase | a critical role in inhibiting neural cell apoptosis and preventing tau hyperphosphorylation.[4] |

Effects on Smooth Muscle

In isolated tissue studies, allocryptopine has demonstrated differential effects on smooth muscle, inducing relaxation in the ileum and contraction in the urinary bladder.

Table 3: Effects of Allocryptopine on Isolated Rat Smooth Muscle

| Tissue | Effect | Proposed Mechanism |
|-----------------|-------------------------------------|---|
| Ileum | Concentration-dependent relaxation | Inhibition of phosphodiesterase, leading to elevated cellular cAMP. [5] |
| Urinary Bladder | Concentration-dependent contraction | a contractile effect on the urinary bladder by affecting alpha-adrenergic receptors in this tissue. [5] |

Experimental Protocols

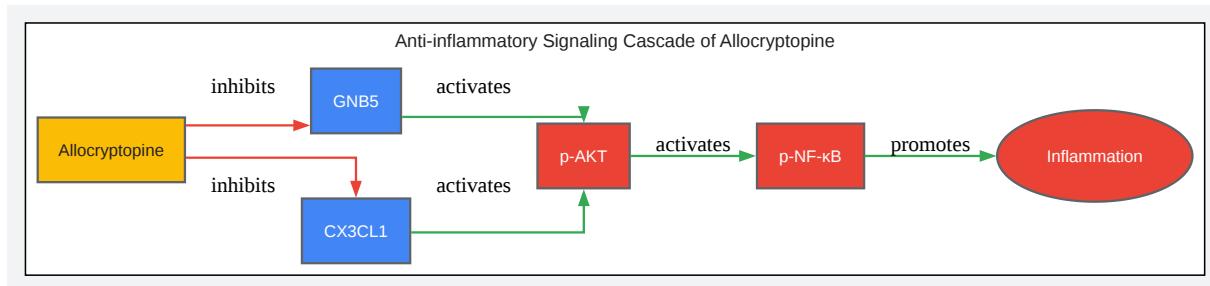
Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Anti-Inflammatory Activity

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.
- Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 days.
- Treatment: Allocryptopine administered orally at a specified dosage daily during the DSS treatment period. A positive control group receives mesalazine.
- Assessment:
 - Disease Activity Index (DAI): Monitored daily, assessing weight loss, stool consistency, and rectal bleeding.
 - Histological Analysis: Colon tissues collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate tissue damage and inflammatory cell infiltration.
 - Western Blot Analysis: Colon tissue lysates prepared to determine the protein expression levels of CX3CL1, GNB5, phosphorylated AKT (p-AKT), and phosphorylated NF-κB (p-NF-κB).

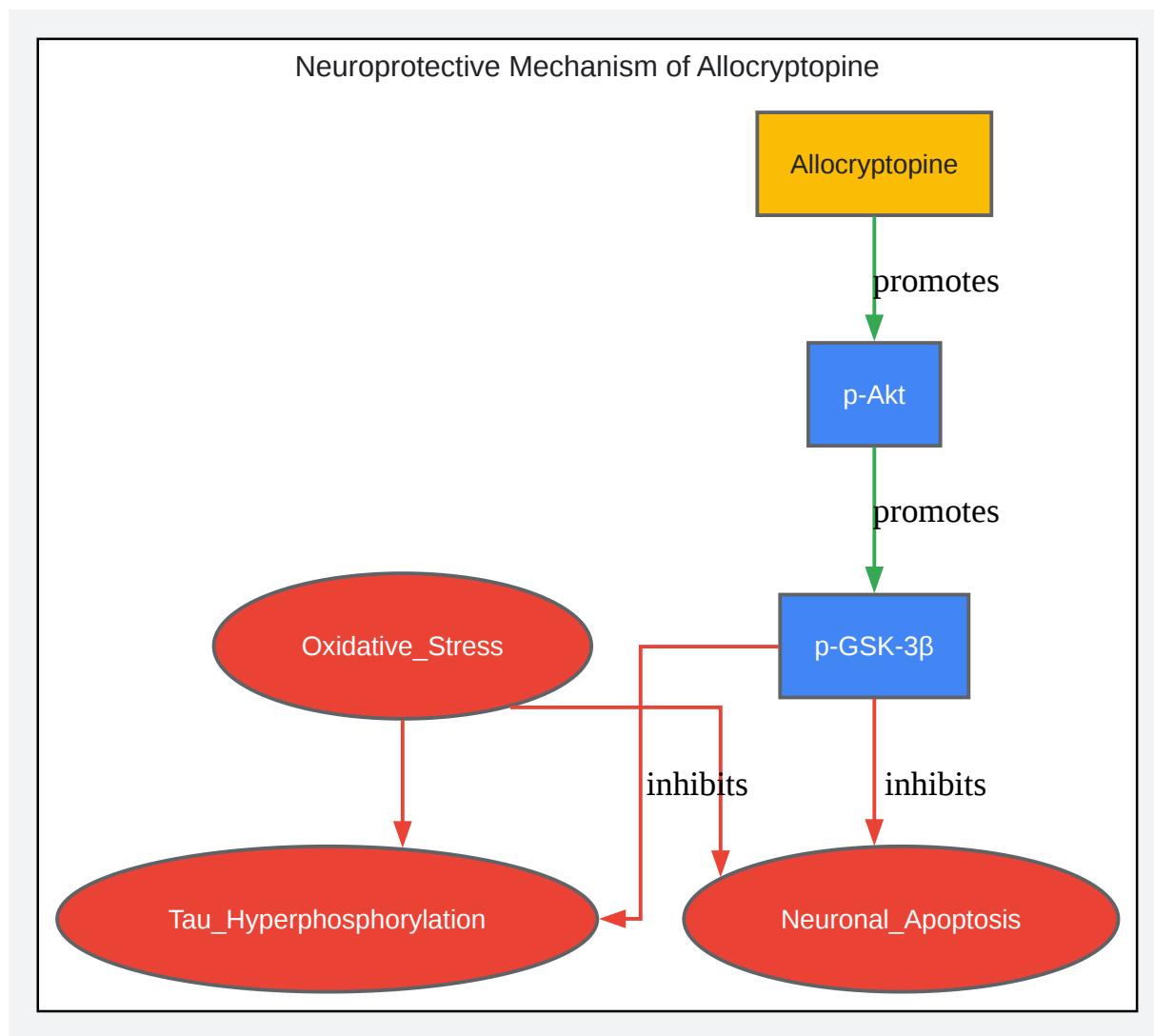
In Vitro Alzheimer's Disease Cell Model for Neuroprotective Activity

- Cell Line: PC12 cells.
- Differentiation: Cells are treated with Nerve Growth Factor (NGF) to differentiate into a neuronal phenotype (dPC12).
- Induction of Oxidative Stress: Differentiated cells are exposed to hydrogen peroxide (H₂O₂) to induce an in vitro model of Alzheimer's disease-related oxidative stress.
- Treatment: Various concentrations of allocryptopine are co-administered with H₂O₂.
- Assessment:
 - Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using flow cytometry with a fluorescent probe.
 - Apoptosis Assay: The percentage of apoptotic cells is determined by flow cytometry using Annexin V/Propidium Iodide staining.
 - Cell Cycle Analysis: Cell cycle distribution is analyzed by flow cytometry after propidium iodide staining of DNA.
 - Western Blot Analysis: Cell lysates are used to measure the phosphorylation status of Akt, GSK-3 β , and tau proteins.
 - qRT-PCR: Gene expression levels of apoptotic markers are quantified.

Signaling Pathway and Experimental Workflow Diagrams

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Caption: Inferred anti-inflammatory signaling pathway of **1-Methoxyallocryptopine**.



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Caption: Inferred neuroprotective signaling pathway of **1-Methoxyallocryptopine**.

Conclusion and Future Directions

While direct experimental data on **1-Methoxyallocryptopine** is limited, the available information on the closely related alkaloid, allocryptopine, suggests a promising pharmacological profile, particularly in the areas of anti-inflammatory and neuroprotective activities. The data and experimental frameworks presented in this guide are intended to serve as a foundation for future research. Further investigation is warranted to elucidate the specific biological activities, mechanisms of action, and therapeutic potential of **1-Methoxyallocryptopine**. Comparative studies between **1-Methoxyallocryptopine** and

allocryptopine would be particularly valuable in understanding the contribution of the additional methoxy group to its pharmacological properties.

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